3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Regioisomerism: Impact on Predicted Lipophilicity and Target Engagement Potential
Among commercially available 7-methyl-chromeno[2,3-d]pyrimidin-4-one analogs, the dimethoxyphenyl substitution pattern differs at the ortho/meta/para positions. The target compound bears a 3,4-dimethoxyphenyl group, whereas close commercial analogs carry 2,4-dimethoxyphenyl (CAS 902880-19-7) or 2,5-dimethoxyphenyl (CAS 902856-27-3) substituents. In the chalcone/flavanone chemotype class, the 3,4-dimethoxyphenyl configuration has been associated with distinct cytotoxicity profiles against MCF-7 and MDA-MB-231 breast cancer lines compared to other dimethoxy regioisomers [1]. Class-level SAR from Halawa et al. (2017) on chromeno-pyrimidines demonstrates that substituent lipophilicity at the 2- and 7-positions correlates directly with antitumor potency across four cell lines (MCF-7, HCT-116, HepG-2, A549) [2]. While no direct head-to-head comparison of these exact regioisomers has been published, the established SAR precedent supports that the 3,4-dimethoxy configuration provides a differentiated electronic and steric profile that may yield distinct target engagement patterns compared to 2,4- or 2,5-dimethoxy analogs in kinase or receptor binding assays.
| Evidence Dimension | Predicted lipophilicity (cLogP) and hydrogen-bond acceptor topology of dimethoxyphenyl regioisomers |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenyl at C-2; MW 350.4 g/mol; exact mass 350.12666 g/mol; two meta/para-oriented H-bond acceptors [3] |
| Comparator Or Baseline | 2,4-dimethoxyphenyl analog (CAS 902880-19-7): MW 350.4 g/mol, ortho/para methoxy arrangement. 2,5-dimethoxyphenyl analog (CAS 902856-27-3): MW 350.4 g/mol, ortho/meta methoxy arrangement. |
| Quantified Difference | No published experimental cLogP or potency data available for direct comparison. Regioisomeric difference is structural (methoxy orientation) and cannot be assigned a numerical potency differential without empirical data. |
| Conditions | Structural comparison only; no head-to-head biological assay data identified in the peer-reviewed literature or patents for these exact compounds. |
Why This Matters
For procurement decisions in SAR exploration, regioisomeric purity and correct substitution pattern are critical; ordering the 2,4-dimethoxy analog instead of the 3,4-dimethoxy compound introduces a different pharmacophore geometry that may invalidate structure-based design hypotheses.
- [1] Sashidhara KV, Avula SR, Mishra V, et al. Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs. Med Chem Res. 2015;24:1165–1173. View Source
- [2] Halawa AH, Elaasser MM, El Kerdawy AM, et al. Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno[2,3-d]pyrimidine candidates. Med Chem Res. 2017;26(10):2624–2638. View Source
- [3] Kuujia.com. Cas no 902880-25-5 compound datasheet. Molecular formula C20H18N2O4, MW 350.4 g/mol. View Source
